Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 884512-51-0 . It has a molecular weight of 281.28 . The compound is a colorless liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-5-8(7-16)9(17)12(13,14)15/h8H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a colorless liquid at room temperature . It has a molecular weight of 281.28 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed .Scientific Research Applications
Synthesis and Intermediate Use in Drug Development
Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is a key component in drugs like crizotinib (D. Kong et al., 2016). Additionally, it serves as a precursor in the synthesis of Vandetanib, an anti-cancer drug, through a multi-step process including acylation, sulfonation, and substitution (Min Wang et al., 2015).
Role in Structural Analysis and Crystallography
This compound is also relevant in structural and crystallographic studies. X-ray crystallography has revealed the structural details of similar tert-butyl piperidine-1-carboxylate derivatives, providing insights into their molecular packing and intermolecular interactions (C. Didierjean et al., 2004).
Application in Organic Chemistry and Synthesis
In organic chemistry, derivatives of tert-butyl piperidine-1-carboxylate are synthesized for various applications. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is synthesized as a key intermediate for specific pharmaceuticals (Min Wang et al., 2015). Additionally, the stereoselective synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles highlights the versatility of tert-butyl piperidine-1-carboxylate compounds in creating complex molecular structures (A. I. Moskalenko & V. Boev, 2014).
Contribution to Development of Small Molecule Anticancer Drugs
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a similar compound, is an intermediate in the synthesis of small molecule anticancer drugs, demonstrating the role of these compounds in medicinal chemistry (Binliang Zhang et al., 2018).
Safety And Hazards
The compound has been labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H303 and H320, suggesting potential harm if swallowed or if it comes into contact with the eyes . Precautionary measures include avoiding eye contact and ingestion .
Future Directions
properties
IUPAC Name |
tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-6-4-5-8(7-16)9(17)12(13,14)15/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIDPMIFPWKNKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678047 | |
Record name | tert-Butyl 3-(trifluoroacetyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2,2,2-trifluoroacetyl)piperidine-1-carboxylate | |
CAS RN |
884512-51-0 | |
Record name | tert-Butyl 3-(trifluoroacetyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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